4-Formyl-2-methoxyphenyl

Descripción

Chemical Structure and Nomenclature Considerations

The systematic IUPAC name for the core structure is 4-formyl-2-methoxyphenyl. This name precisely describes the substitution pattern on the phenyl ring. When this moiety is part of a larger molecule, for instance, as an ester, the nomenclature reflects this. For example, the compound formed with benzoic acid is named (4-formyl-2-methoxyphenyl) benzoate (B1203000). nih.gov Similarly, its acetate (B1210297) ester is known as 4-formyl-2-methoxyphenyl acetate or acetylvanillin. nih.gov

The presence of both an electron-withdrawing formyl group and an electron-donating methoxy (B1213986) group on the same ring creates a unique electronic environment that influences the reactivity of the aromatic ring and the functional groups themselves.

Table 1: Key Derivatives and their Chemical Identifiers

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compoundbenzoate | C15H12O4 | 790-16-9 |

| This compoundacetate | C10H10O4 | 881-68-5 |

| This compoundpyridine-4-carboxylate | Not specified | 379727-11-4 |

| This compoundthiophene-2-carboxylate | C13H10O4S | 361472-61-9 |

| (4-Formyl-2-methoxyphenyl)boronic acid | C8H9BO4 | 1028479-47-1 |

| 4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate (B230329) | C15H14O6S | 432000-74-3 |

This table is dynamically generated based on available data and may not be exhaustive.

Significance as a Core Structural Unit in Organic Synthesis and Natural Product Derivatization

The this compoundmoiety is a pivotal intermediate in organic synthesis, largely due to the reactivity of its formyl group. This aldehyde functionality readily participates in a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with primary amines to form Schiff bases. bakhtiniada.ru These Schiff bases are versatile ligands and precursors to more complex heterocyclic structures. ajchem-a.comnih.gov

The moiety is frequently derived from vanillin (B372448), a naturally occurring and readily available starting material. researchgate.netacs.org This accessibility makes it an attractive building block for the derivatization of natural products and the synthesis of novel bioactive molecules. For example, it has been incorporated into the structure of papulacandin D analogs, which are being investigated for their antifungal potential. scielo.br

Historical Development and Evolution of Research Involving the Moiety

Research involving phenoxyacetonitrile (B46853) derivatives, which share structural similarities with some this compoundcompounds, dates back to the early 20th century. Early patents recognized the therapeutic potential of these compounds. The synthetic utility of the this compoundgroup itself gained significant traction with the broader use of vanillin as a starting material in organic synthesis.

In recent years, research has focused on leveraging this moiety for the development of advanced materials and therapeutic agents. The evolution of synthetic methodologies, such as microwave-assisted synthesis, has enabled the efficient production of derivatives with high yields. fip.org

Overview of Major Research Domains and Advanced Applications

The versatility of the this compoundunit has led to its application in several key research areas:

Medicinal Chemistry: Derivatives of this moiety have been explored for a wide range of biological activities. For instance, Schiff bases derived from this compoundhave been shown to possess antimicrobial and anticancer properties. ajchem-a.comajchem-a.com Furthermore, certain derivatives have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease treatment and as COX-1 and COX-2 inhibitors for their anti-inflammatory and antithrombotic effects. nih.govfip.orgnih.gov

Catalysis: Palladium(II) chloride complexes of Schiff bases derived from this compoundpyridine-4-carboxylate have demonstrated high catalytic activity in Suzuki reactions, a crucial carbon-carbon bond-forming reaction. bakhtiniada.ru

Materials Science: The moiety has been used in the synthesis of nanostructured polyimine aerogels with desirable properties such as flame resistance and superhydrophobicity. acs.org

Table 2: Research Findings on this compoundDerivatives

| Derivative Type | Research Focus | Key Finding |

|---|---|---|

| Schiff Bases | Antimicrobial/Anticancer | Copper complexes showed enhanced efficacy against human thyroid carcinoma cells. ajchem-a.comajchem-a.com |

| 1,2,4-Triazole Schiff Bases | Cholinesterase Inhibition | Compounds S4 and S7 were identified as potent and selective inhibitors of AChE and BChE, respectively. nih.gov |

| Benzoate Ester | COX-1 Inhibition | Exhibited lower binding energy to COX-1 than aspirin (B1665792), suggesting potential as an antithrombotic agent. nih.gov |

| 4-Chlorobenzoate Ester | COX-2 Inhibition | Showed better predicted anti-inflammatory activity than vanillin in molecular docking studies. fip.org |

This table is dynamically generated based on available data and may not be exhaustive.

Structure

3D Structure

Propiedades

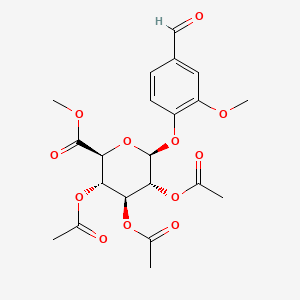

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O12/c1-10(23)29-16-17(30-11(2)24)19(31-12(3)25)21(33-18(16)20(26)28-5)32-14-7-6-13(9-22)8-15(14)27-4/h6-9,16-19,21H,1-5H3/t16-,17-,18-,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHPZBHVIGLWPP-VDRZXAFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)OC)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)OC)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747828 | |

| Record name | 4-Formyl-2-methoxyphenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704885-44-9 | |

| Record name | β-D-Glucopyranosiduronic acid, 4-formyl-2-methoxyphenyl, methyl ester, 2,3,4-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704885-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-2-methoxyphenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Formyl 2 Methoxyphenyl Derivatives

Esterification and Etherification Strategies at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-formyl-2-methoxyphenyl compounds is a primary target for derivatization, enabling the introduction of various functional groups through esterification and etherification. These modifications can significantly alter the molecule's physical, chemical, and biological properties.

Classical and Catalytic Esterification Pathways

Esterification of the phenolic hydroxyl group is a fundamental transformation, typically achieved by reacting the parent phenol (B47542) with carboxylic acids, acyl halides, or acid anhydrides. Classical methods often employ acid or base catalysis to facilitate the reaction.

Acid-catalyzed esterification, frequently using mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), promotes the formation of the ester bond. For instance, the synthesis of ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester involves the reaction of oxalic acid with 4-formyl-2-methoxyphenol under acidic conditions. vulcanchem.com Similarly, various alkyl esters of vanillic acid have been prepared by heating the acid with an excess of the corresponding alcohol in the presence of H₂SO₄ or HCl. acs.org Acylation of vanillin (B372448) with isonicotinoyl chloride has also been reported to yield this compoundpyridine-4-carboxylate. bakhtiniada.ru

Base-catalyzed approaches are also common. The reaction of vanillin with acetic anhydride (B1165640) in the presence of a base like sodium hydroxide (B78521) (NaOH) or pyridine (B92270) leads to the formation of vanillyl acetate (B1210297). scribd.comyoutube.comscribd.comlibretexts.org Pyridine is often used to accelerate the reaction by acting as a nucleophilic catalyst and a proton scavenger. fip.org

Table 1: Classical and Catalytic Esterification of this compoundPrecursors

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 4-Formyl-2-methoxyphenol | Oxalic acid | H₂SO₄ or HCl, heat | Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester | Not specified | vulcanchem.com |

| Vanillin | Acetic anhydride | 10% NaOH, ice | Vanillyl acetate | 58.10 | scribd.com |

| Vanillin | Acetic anhydride | 1.0 M H₂SO₄, Acetic acid | Vanillyl acetate derivative | 82.09 | scribd.com |

| Vanillin | p-Chlorobenzoyl chloride | Pyridine | 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | Not specified | fip.org |

| Vanillin | Isonicotinoyl chloride | Not specified | This compoundpyridine-4-carboxylate | Not specified | bakhtiniada.ru |

Microwave-Assisted Synthesis Approaches and Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of this compoundderivatives. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.

The synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate from vanillin and p-chlorobenzoyl chloride has been successfully achieved using microwave irradiation. fip.orgfip.orgresearchgate.net Research has shown that the reaction yield is significantly influenced by the microwave power. For example, using microwave powers of 120, 200, and 400 watts resulted in yields of 89.09%, 72.78%, and 34.49%, respectively, demonstrating that lower power can be more optimal for this specific transformation. fip.orgfip.orgresearchgate.net The reaction completion was monitored using thin-layer chromatography (TLC). fip.org

Microwave irradiation has also been employed in multi-component reactions involving vanillin to produce complex heterocyclic structures, highlighting its utility in green chemistry protocols. researchgate.netorientjchem.org

Table 2: Microwave-Assisted Esterification of Vanillin

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Microwave Power (W) | Time | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Vanillin | p-Chlorobenzoyl chloride | Pyridine | 120 | 25 x 30 s | 89.09 | fip.orgfip.orgresearchgate.net |

| Vanillin | p-Chlorobenzoyl chloride | Pyridine | 200 | 25 x 30 s | 72.78 | fip.orgfip.orgresearchgate.net |

| Vanillin | p-Chlorobenzoyl chloride | Pyridine | 400 | Not specified | 34.49 | fip.orgfip.orgresearchgate.net |

| Vanillin | 2-Naphthol, 4-Nitroaniline | Tannic acid | Not specified | Not specified | Not specified | orientjchem.org |

Green Chemistry Principles in Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of vanillin derivatives to create more sustainable and environmentally friendly processes. nih.gov Key strategies include the use of renewable starting materials, eco-friendly solvents, and solvent-free reaction conditions. researchgate.netnih.gov

Vanillin itself is considered a valuable bio-sourced building block, often derived from lignin (B12514952), a renewable component of forest biomass. nih.gov This positions its derivatives favorably within the framework of sustainable chemistry.

Green synthetic protocols often utilize less hazardous solvents like water or ethanol (B145695), or employ solvent-free methods such as grindstone chemistry. researchgate.netorientjchem.orgdovepress.comaip.org For instance, the synthesis of aminoalkyl and amidoalkyl naphthols from vanillin has been achieved using various green methods, including oil bath heating, microwave irradiation, and a grindstone method with a biodegradable catalyst like tannic acid. orientjchem.org The use of aqueous conditions has been successfully implemented for the iodination of vanillin and subsequent Suzuki-Miyaura coupling reactions. tandfonline.com Furthermore, natural deep eutectic solvents (NADES) are being explored as green, biodegradable alternatives to conventional organic solvents for the extraction and reaction of vanillin. researchgate.netresearchgate.netfrontiersin.org

Functional Group Interconversions of the Formyl Moiety

The aldehyde group is one of the most reactive functional groups in the this compoundstructure, allowing for a wide range of interconversions, including reduction to alcohols and condensation reactions to form imines (Schiff bases). libretexts.org

Reduction to Hydroxymethyl Derivatives

The formyl group of vanillin and its derivatives can be selectively reduced to a primary alcohol, yielding the corresponding hydroxymethyl derivative. The most common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), a mild and convenient reducing agent. scribd.com The reaction is typically carried out in a protic solvent like ethanol. scribd.com The product of vanillin reduction, 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol), is itself a valuable intermediate for further synthesis. The progress of the reduction can be monitored by techniques such as Thin-Layer Chromatography (TLC), and the product is often purified by recrystallization. scribd.com

Table 3: Reduction of Vanillin to Vanillyl Alcohol

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Vanillin | Sodium borohydride (NaBH₄) | Ethanol / 1M NaOH | Dropwise addition at low temp. | Vanillyl alcohol | Not specified | |

| p-Vanillin | Sodium borohydride (NaBH₄) | Ethanol | Not specified | Vanillyl alcohol | Not specified | scribd.com |

| Ethyl vanillin | Sodium borohydride (NaBH₄) | Not specified | Not specified | 3-ethoxy-4-(3-methyl-2-buten-1-il)oxyphenylmethanol | 85 | aip.org |

Condensation Reactions Leading to Schiff Bases

The formyl group readily undergoes condensation with primary amines to form Schiff bases, which contain a characteristic azomethine (-C=N-) group. researchgate.netijoer.com These reactions are fundamental in constructing larger, more complex molecules from the vanillin scaffold.

The synthesis of Schiff bases is generally achieved by reacting vanillin or its derivatives with a primary aliphatic or aromatic amine, often in a solvent like ethanol and sometimes with catalytic amounts of acid or base. researchgate.netwisdomlib.org The reaction can be performed under reflux conditions or even through greener methods like grindstone chemistry. dovepress.comwisdomlib.org For example, vanillin can be condensed with various primary amines, such as nitroanilines or amino acids, to produce the corresponding Schiff base ligands. ijoer.comwisdomlib.org These Schiff bases are important intermediates and have been used to prepare a variety of heterocyclic compounds and metal complexes. nih.govwisdomlib.orgajchem-a.com

Table 4: Synthesis of Schiff Bases from Vanillin

| Amine Reactant | Catalyst/Solvent | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Primary aromatic/aliphatic amine | Basic catalyst | Not specified | Azomethine linkage | researchgate.net |

| 2-Nitroaniline, 3-Nitroaniline, 4-Nitroaniline | Hot ethanol | Reflux for 2 hours | Schiff base ligands | wisdomlib.org |

| Chitosan (B1678972) | Acetic acid, ethanol, or methanol | Room temp or reflux | Chitosan Schiff base | nih.gov |

| Primary amines | Not specified | Condensation | Schiff bases | bakhtiniada.ru |

| Dopamine, N-methylacetamide | None (Grindstone) | 30°C, 15 min | Mannich base derivative | dovepress.com |

Carbon-Carbon Coupling Reactions Utilizing Substituted Derivatives

Carbon-carbon bond formation is a cornerstone of organic synthesis, and the functionalized benzene (B151609) ring of this compoundderivatives provides an excellent platform for such transformations. The strategic placement of the formyl and methoxy (B1213986) groups influences the electronic properties of the ring, enabling a range of coupling reactions.

Synthesis and Reactivity of (4-Formyl-2-methoxyphenyl)boronic Acid

(4-Formyl-2-methoxyphenyl)boronic acid is a key intermediate in the synthesis of a variety of organic compounds. lookchem.com This organoboron compound features a boronic acid group (-B(OH)2), a formyl group (-CHO), and a methoxy group (-OCH3) attached to a phenyl ring. lookchem.com Its utility lies in its ability to participate in cross-coupling reactions, serving as a building block for more complex molecules. chemimpex.com

The synthesis of (4-formyl-2-methoxyphenyl)boronic acid can be achieved through various methods. One common approach involves the Rieche formylation of methoxyphenyl boronic acids. researchgate.net This reaction introduces a formyl group onto the phenyl ring, although it can sometimes lead to ipso-substitution, where the boronic acid group is replaced by the formyl group. researchgate.net Another method involves the reaction of benzoylboronic acid with sodium hydroxide and formaldehyde (B43269) in acetonitrile.

The reactivity of (4-formyl-2-methoxyphenyl)boronic acid is dominated by the boronic acid group, which readily undergoes Suzuki-Miyaura cross-coupling reactions. The formyl and methoxy groups, however, modulate the reactivity of the molecule and can be further functionalized. For instance, the formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Table 1: Properties of (4-Formyl-2-methoxyphenyl)boronic acid

| Property | Value |

| CAS Number | 1028479-47-1 lookchem.com |

| Molecular Formula | C8H9BO4 lookchem.com |

| Molecular Weight | 179.966 g/mol lookchem.com |

| Melting Point | 152-155 °C lookchem.com |

| Appearance | White to off-white crystalline powder |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. nih.gov (4-Formyl-2-methoxyphenyl)boronic acid and its derivatives are valuable coupling partners in these reactions due to the stability and reactivity of the boronic acid group. rsc.org

These reactions typically employ a palladium catalyst and a base to couple the boronic acid with an organic halide or triflate. mdpi.com The reaction conditions can be tuned to achieve high yields and selectivity. For example, a study on the synthesis of a bichalcone utilized a microwave-assisted Suzuki-Miyaura coupling between a boronated chalcone (B49325) and a brominated chalcone. mdpi.com In another instance, the reaction of (2-formyl-4-methoxyphenyl)boronic acid with a bromonaphthalene derivative in the presence of a palladium catalyst yielded the desired cross-coupling product in 72% yield. nih.gov

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of complex molecules. It has been used to construct polycyclic aromatic hydrocarbons, biaryls, and various heterocyclic systems. nih.gov The presence of the formyl group on the (4-formyl-2-methoxyphenyl)boronic acid partner provides a handle for further synthetic transformations after the coupling reaction is complete.

Table 2: Examples of Suzuki-Miyaura Reactions with (4-Formyl-2-methoxyphenyl)boronic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| (2-Formyl-4-methoxyphenyl)boronic acid | Bromonaphthalene derivative | Palladium catalyst | Cross-coupled polycycle precursor | 72% | nih.gov |

| 5-Formyl-2-methoxyphenylboronic acid | 2-Bromo-4-methoxybenzaldehyde | PdCl2(dppf) | Bis-benzaldehyde | 48% | mdpi.com |

| 4-Methoxyphenylboronic acid | 3-Bromobenzoic acid | Palladium(II) chloride complex | Biaryl carboxylic acid | High | bakhtiniada.ru |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity and complexity. researchgate.netnih.gov

The this compoundscaffold is a valuable building block in MCRs. The aldehyde functionality is particularly reactive and can participate in a variety of MCRs, such as the Ugi and Passerini reactions. nih.govmdpi.com For example, the Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.com

The use of this compoundderivatives in MCRs allows for the creation of diverse libraries of complex molecules with potential applications in medicinal chemistry and materials science. nih.gov For instance, a one-pot multicomponent reaction involving piperonal, benzyl (B1604629), p-phenylenediamine, and ammonium (B1175870) acetate has been used to generate a complex imidazole (B134444) derivative. researchgate.net While not directly using a this compoundderivative, this illustrates the power of MCRs in building complex heterocyclic systems from simple aromatic aldehydes. The ability to introduce the this compoundmoiety into such reactions would provide access to a wide range of novel and potentially bioactive compounds.

Synthesis of Derivatives for Polymerization

The vanillin-derived structure of this compoundcompounds makes them attractive monomers for the synthesis of functional polymers. The presence of reactive groups like the aldehyde and hydroxyl (in the parent vanillin) allows for chemical modifications to produce polymerizable derivatives. nih.gov

A common strategy is to introduce a polymerizable group, such as an acrylate (B77674), onto the vanillin scaffold. For example, this compoundacrylate can be synthesized by reacting vanillin with acryloyl chloride in the presence of a base. nih.gov This monomer can then be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAAm), to create smart polymers that respond to stimuli like temperature and pH. nih.govresearchgate.net

Derivatives can also be synthesized through Mannich reactions, where vanillin is reacted with an amine and formaldehyde to introduce an aminomethyl group onto the aromatic ring. nih.gov This further functionalized monomer can then be acrylated and polymerized. The resulting polymers possess reactive aldehyde groups along the polymer chain, which can be used for post-polymerization modifications, such as cross-linking or grafting other molecules. nih.gov This approach allows for the creation of a wide range of functional materials, including hydrogels and responsive surfaces. nih.gov

Table 3: Polymerizable Derivatives of 4-Formyl-2-methoxyphenol (Vanillin)

| Monomer Name | Synthetic Precursors | Polymerization Method | Resulting Polymer Type | Reference |

| This compoundacrylate (VA) | Vanillin, Acryloyl chloride | Free radical polymerization | Thermosensitive polymers (with NIPAAm) | nih.govresearchgate.net |

| 2-((Diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA) | Vanillin, Diethylamine, Formaldehyde, Acryloyl chloride | Free radical polymerization | pH and thermosensitive polymers | nih.gov |

| 2-((Dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA) | Vanillin, Dimethylamine, Formaldehyde, Acryloyl chloride | Free radical polymerization | Dual-responsive thermo-pH polymers | nih.gov |

Chemical Reactivity and Mechanistic Studies of 4 Formyl 2 Methoxyphenyl Derivatives

Reactivity of the Aromatic Ring System in Electrophilic and Nucleophilic Processes

The benzene (B151609) ring of 4-formyl-2-methoxyphenyl derivatives is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group (-OCH3) and deactivated by the electron-withdrawing formyl group (-CHO). The methoxy group directs incoming electrophiles to the ortho and para positions. However, since the para position is occupied by the formyl group, electrophilic substitution primarily occurs at the position ortho to the methoxy group.

An example of this is the nitration of acetyl vanillin (B372448), a protected form of 4-formyl-2-methoxyphenyl. The reaction with fuming nitric acid in dichloromethane (B109758) at low temperatures yields acetyl nitro vanillin, with the nitro group entering at the position ortho to the methoxy group. nih.gov Similarly, bromination of 4-formyl-6-methoxyphenyl acetate (B1210297) with N-bromosuccinimide (NBS) results in the introduction of a bromine atom at the ortho position relative to the methoxy group.

Nucleophilic aromatic substitution on the this compoundring is less common due to the electron-rich nature of the ring. However, in derivatives where a good leaving group is present, such reactions can occur. For instance, the methoxy group itself can be replaced by other nucleophiles under certain conditions.

Transformations and Derivatizations Involving the Formyl Group

The formyl group is a key site for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. For example, this compoundpyridine-4-carboxylate is reduced to the corresponding alcohol using sodium triacetoxyhydroborate. bakhtiniada.ru

Condensation Reactions: The formyl group undergoes condensation reactions with primary amines to form Schiff bases (imines). bakhtiniada.rutandfonline.com These Schiff bases can be further reduced to secondary amines. bakhtiniada.ru Condensation with hydrazines or their derivatives can yield hydrazones. chemblink.com

Substitution of the Formyl Group: In some cases, the formyl group can be substituted. For instance, 4-formyl phenols with electron-donating groups in the ortho position can react with active alkyl halides, leading to the substitution of the formyl group by the alkyl group. kirj.ee

Reaction Pathways of Peripheral Functional Groups (e.g., ester, ether linkages)

The peripheral functional groups in this compoundderivatives, such as ester and ether linkages, also exhibit characteristic reactivity.

Ester Linkages: Ester derivatives of this compoundcan be synthesized by reacting the corresponding phenol (B47542) with an acyl chloride or anhydride (B1165640). For instance, 4-formyl-2-methoxyphenyl benzoate (B1203000) is synthesized from vanillin and benzoyl chloride. rjptonline.org These esters can undergo hydrolysis to regenerate the phenolic hydroxyl group. smolecule.com

Ether Linkages: The methoxy group (an ether linkage) is generally stable. However, cleavage of the O–CH3 bond can occur under certain conditions, such as in pyrolysis reactions, which can be initiated by homolytic cleavage of this bond. frontiersin.orgresearchgate.net The ether bond can also be cleaved during certain industrial processes like the kraft or soda process for lignin (B12514952) degradation. nih.govfrontiersin.org

Elucidation of Reaction Mechanisms

Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic routes.

Kinetic Studies of Reaction Pathways

Kinetic studies provide valuable insights into reaction rates and the factors that influence them. For example, a study on the oxidation of vanillin by Co(II) in an alkaline medium found that the reaction rate is dependent on the concentrations of both vanillin and the alkali. sphinxsai.com In the aminolysis of thionocarbonates with structures related to this compoundderivatives, kinetic data supported a mechanism involving a zwitterionic tetrahedral intermediate. acs.org The Brønsted-type plots for these reactions were linear, indicating that the formation of this intermediate is the rate-determining step. acs.org

Computational Modeling of Reaction Energetics and Transition States

Computational chemistry has become a powerful tool for elucidating reaction mechanisms at the molecular level. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations have been used to investigate the structural and electronic properties of vanillin derivatives and to model their interactions with biological targets. biointerfaceresearch.comdergipark.org.tr

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The inherent functionalities of 4-Formyl-2-methoxyphenyl allow for its transformation into a multitude of complex organic structures, including analogs of natural products and a diverse range of heterocyclic compounds.

This compoundserves as a key starting material in the synthesis of analogs of complex natural products. A notable example is its use in the creation of analogs of Papulacandin D, a natural antifungal agent that inhibits (1,3)-β-D-glucan synthase, an essential enzyme in fungi. ajchem-a.com In these syntheses, this compoundis first converted to 4-formyl-2-methoxyphenyl β-D-glucopyranoside, which is then further elaborated to introduce a complex acyl chain, mimicking the structure of the natural product. ajchem-a.com This approach allows for the generation of simplified analogs to study the structure-activity relationship of this class of antifungal agents.

The chemical reactivity of this compoundmakes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds, which are core scaffolds in many pharmaceuticals and functional materials. researchgate.netresearchgate.net

Pyrimidines: Vanillin-derived chalcones, obtained through Claisen-Schmidt condensation of this compoundwith appropriate ketones, are key intermediates in the synthesis of pyrimidine (B1678525) derivatives. acs.orgmdpi.com These chalcones undergo cyclization with guanidine (B92328) hydrochloride in the presence of a base to yield 2-aminopyrimidines with various substitutions. mdpi.com

Quinoxalines: Quinoxaline (B1680401) derivatives can be synthesized from this compoundthrough condensation reactions. For instance, reaction with o-phenylenediamines can yield quinoxaline structures. orientjchem.org Another method involves the synthesis of 4-formyl-3-methoxyphenyl-2,3-diphenylquinoxaline-7-sulphonate by reacting vanillin (B372448) with a sulphonyl chloride derivative in the presence of pyridine (B92270). scirp.org

Imidazoles and Thiazoles: The versatility of this compoundextends to the synthesis of other important heterocycles like imidazoles and thiazoles through various multi-component reactions and cyclization strategies. researchgate.netresearchgate.net For example, 2-substituted 4-formylimidazoles have been synthesized using related methoxyphenyl derivatives. rsc.org

Table 1: Examples of Heterocyclic Compounds Synthesized from this compoundDerivatives

| Heterocycle Class | Synthetic Precursor from 4-Formyl-2-methoxyphenyl | Key Reagents | Reference |

|---|---|---|---|

| Pyrimidines | (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (chalcone) | Guanidinium hydrochloride, NaOH | mdpi.com |

| Quinoxalines | 4-Formyl-2-methoxyphenyl | 2,3-diphenylquinoxaline-7-sulfonyl chloride, Pyridine | scirp.org |

| Pyrazoles | 3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide | Hydrazine hydrate | acs.org |

| Thiazoles | 4-Formyl-2-methoxyphenyl | Thiourea, 2-chloroacetic acid (under microwave) | researchgate.net |

| 1,2,3-Triazoles | O-propargylated vanillin derivatives | Benzyl (B1604629) azides (CuAAC click reaction) | |

| 2-Azetidinones (β-lactams) | 2-(4-formyl-2-methoxyphenoxy)acetic acid | Schiff bases, Benzenesulfonyl chloride | ajchem-a.com |

Precursors in the Synthesis of Natural Product Analogs

Utilization in Polymer Chemistry

The reactivity of the aldehyde and hydroxyl groups of this compoundmakes it a valuable renewable monomer for the synthesis of a variety of polymers, ranging from smart materials to high-performance thermosets.

While direct polymerization of this compoundinto POPs is not extensively reported, its derivatives are utilized in the context of POPs. For instance, porous organic polymers have been used as a support for catalysts in the hydrodeoxygenation of vanillin to produce valuable biofuels. nih.gov In one study, a cobalt phosphide (B1233454) catalyst supported on a POP (CoₓP@POP) showed superior activity and selectivity in converting vanillin to 2-methoxy-4-methylphenol. nih.gov This highlights the interplay between vanillin and porous polymer materials in green chemistry applications.

This compoundis a versatile platform for creating functional monomers that can be polymerized to yield materials with specific properties.

Photo Cross-Linkable Smart Polymers: Vanillin can be converted into acrylate (B77674) monomers, such as 4-formyl-2-methoxyphenylacrylate (VA). scirp.orgnih.gov These monomers can be copolymerized with stimuli-responsive monomers like N-isopropyl acrylamide (B121943) (NIPAAm) to create temperature-responsive polymers. mdpi.comnih.gov The resulting copolymers possess aldehyde groups from the vanillin unit, which can be used for further functionalization, for example, by grafting biomolecules through Schiff base formation. scirp.org

High-Performance Flame Retardant Epoxy Resins: Novel bio-based epoxy monomers have been synthesized from vanillin. acs.org The process involves a one-pot reaction of vanillin with diamines and diethyl phosphite, followed by reaction with epichlorohydrin. The resulting epoxy resins, after curing, exhibit excellent flame retardancy, high glass transition temperatures (Tg up to ~214 °C), and impressive mechanical properties, surpassing those of conventional bisphenol A-based epoxy resins. acs.org

Polycarbonates and Polyurethanes: Symmetrical monomers derived from vanillin, such as bis(4-formyl-2-methoxyphenyl)carbonate (BFMC) and bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC), have been synthesized and used to create new classes of poly(carbonate ester)s and poly(carbonate urethane)s. rsc.orgrsc.org These polymers exhibit a range of thermal properties depending on the co-monomers used. rsc.org

Table 2: Functional Polymers Derived from 4-Formyl-2-methoxyphenyl

| Polymer Type | Vanillin-Derived Monomer | Polymerization Method | Key Properties/Applications | Reference |

|---|---|---|---|---|

| Photo Cross-Linkable Copolymers | 4-formyl-2-methoxyphenylacrylate (VA) | Free radical polymerization | Temperature-responsive, functionalizable for grafting biomolecules | scirp.orgnih.gov |

| Flame Retardant Epoxy Resins | Diamine and phosphite-coupled vanillin diepoxides | Curing with hardeners | High Tg (~214 °C), excellent flame retardancy (UL-94 V0) | acs.org |

| Poly(carbonate ester)s | bis(4-formyl-2-methoxyphenyl)carbonate (BFMC) | Passerini three-component reaction | Thermoplastics with tunable Tg (37.4 to 74.1 °C) | rsc.org |

| Poly(carbonate urethane)s | bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC) | Polyaddition with diisocyanates | Thermoplastics with high Tg (97.3 to 138.3 °C) | rsc.org |

Monomers for Porous Organic Polymers (POPs)

Ligand Design and Coordination Chemistry

The structure of this compoundand its isomers, particularly o-vanillin (2-hydroxy-3-methoxybenzaldehyde), is highly conducive to the design of versatile ligands for coordination chemistry. The presence of aldehyde, hydroxyl, and methoxy (B1213986) groups allows for the formation of stable complexes with a wide range of metal ions.

The most common approach involves the condensation of the formyl group with various primary amines to form Schiff base ligands. ajchem-a.comajchem-a.com These ligands can be bidentate, tridentate, or multidentate, depending on the nature of the amine used. The resulting imine nitrogen, along with the phenolic oxygen and sometimes the methoxy oxygen, act as donor atoms to coordinate with metal ions like Cu(II), Co(II), Ni(II), and Zn(II). ajchem-a.comorientjchem.orgajchem-a.com

For example, Schiff base ligands have been synthesized by reacting a boron derivative of vanillin (this compounddihydrogen borate) with 3-amino-1,2,4-triazole. ajchem-a.comajchem-a.com The resulting ligand forms octahedral complexes with Co(II), Ni(II), and Cu(II). ajchem-a.comajchem-a.com Similarly, mixed-ligand complexes of Cu(II) and Co(II) have been prepared using hydrazone derivatives of vanillin as primary ligands and o-vanillin as a co-ligand. orientjchem.org The coordination geometry of these complexes, which can be octahedral or distorted square-pyramidal, influences their properties and potential applications, including antimicrobial and anticancer activities. ajchem-a.comorientjchem.orgajchem-a.com

Development of Supramolecular Assemblies and Frameworks

The ability of this compoundderivatives to act as rigid linkers or nodes makes them valuable in the field of supramolecular chemistry. This branch of chemistry focuses on creating large, ordered structures (assemblies) from smaller molecular components held together by non-covalent interactions. These assemblies include highly porous materials like metal-organic frameworks (MOFs). wikipedia.org

Derivatives such as this compound4-methylbenzoate and 4-Formyl-2-methoxyphenyl 4-methoxybenzenesulfonate (B230329) are explicitly identified as organic linkers or building blocks for the construction of MOFs and Covalent Organic Frameworks (COFs). chemscene.comchemscene.comchemenu.com The aldehyde and methoxy functional groups provide specific geometries and potential coordination sites that guide the self-assembly process into extended, often porous, networks. wikipedia.org

Furthermore, the compound is a key precursor for creating larger, functional molecules that themselves form supramolecular structures. For instance, 4-formyl-2-methoxyphenyl isonicotinate (B8489971) is used to synthesize meso-tetraarylporphyrins. mdpi.com X-ray diffraction studies of these porphyrins reveal how they pack in the solid state, forming organized assemblies governed by intermolecular forces. mdpi.com

Schiff base ligands derived from this compounddihydrogen borate (B1201080) (a boron derivative of vanillin) and 3-amino-1,2,4-triazole have been synthesized and complexed with various transition metals. ajchem-a.comajchem-a.com These complexes can participate in the formation of supramolecular assemblies, sometimes involving host-guest relationships. ajchem-a.com The study of such structures provides insight into creating new materials with specific properties. ajchem-a.com

Table 2: Supramolecular Structures Incorporating this compoundDerivatives

| Derivative | Type of Assembly/Framework | Role of Derivative | Reference |

| This compound4-methylbenzoate | Metal-Organic Framework (MOF) / Covalent Organic Framework (COF) | Organic Linker | chemscene.comchemenu.com |

| This compound4-methoxybenzenesulfonate | Metal-Organic Framework (MOF) | Organic Linker | chemscene.com |

| This compoundisonicotinate | Porphyrin-based Assembly | Precursor to meso-tetraarylporphyrin building block | mdpi.com |

| This compounddihydrogen borate | Schiff Base Metal Complex Assembly | Precursor to Schiff base ligand | ajchem-a.comajchem-a.com |

Theoretical and Computational Investigations of 4 Formyl 2 Methoxyphenyl Derivatives

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For derivatives of 4-formyl-2-methoxyphenyl, these methods provide insights into their electronic behavior and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on 4-formyl-2-methoxyphenyl derivatives, often employing the B3LYP functional with various basis sets like 6-311G(d,p), have been crucial in mapping electron density distribution and understanding molecular stability. researchgate.net For instance, in (4-formyl-2-methoxyphenyl) prop-2-enoate, DFT calculations have quantified the electron density around key functional groups, confirming the covalent character of carbonyl bonds and the polar nature of ester linkages.

These studies also help in optimizing molecular geometries and predicting vibrational frequencies, which can be correlated with experimental spectroscopic data. researchgate.netresearchgate.net The choice of basis set, such as 6-311++G(d,p), is often selected to achieve higher accuracy in these calculations. nih.gov The energetic behavior of these compounds in different solvent media can also be examined using models like the polarizable continuum model (PCM), which provides insights into how the solvent environment affects the molecule's stability. tandfonline.com

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. bohrium.com

For the derivative (4-formyl-2-methoxyphenyl) prop-2-enoate, the HOMO-LUMO gap has been calculated to be 4.8 eV. In this molecule, the HOMO is localized on the acrylate (B77674) moiety, while the LUMO is found on the formyl-substituted aromatic ring. This distribution of frontier orbitals provides valuable information about the molecule's potential reactivity in various chemical reactions. FMO analysis of other derivatives has also been performed to understand their electronic transitions and charge transfer properties. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and a protein receptor, providing insights into potential biological activity.

Prediction of Binding Energies with Biological Targets (e.g., COX-1, COX-2)

Derivatives of this compoundhave been the subject of molecular docking studies to evaluate their potential as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and thrombosis. The binding energy (ΔG) is a key output of these studies, with a lower value indicating a more stable ligand-receptor complex. nih.gov

For instance, 4-formyl-2-methoxyphenyl benzoate (B1203000) has demonstrated a strong binding affinity for COX-1, with a binding energy of -7.70 kcal/mol. nih.govnih.gov This is more favorable than that of the common nonsteroidal anti-inflammatory drug (NSAID) aspirin (B1665792), which has a binding energy of -4.70 kcal/mol. nih.govresearchgate.net Another derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, showed a binding energy of -8.18 kcal/mol with the COX-2 receptor, which was lower than that of the parent compound, vanillin (B372448) (-4.96 kcal/mol). fip.orgfip.orgresearchgate.net These findings suggest that specific modifications to the this compoundscaffold can significantly enhance binding to these biological targets.

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| This compoundbenzoate | COX-1 | -7.70 nih.govnih.gov |

| Aspirin | COX-1 | -4.70 nih.govresearchgate.net |

| Vanillin | COX-2 | -4.96 fip.orgfip.org |

| 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | -8.18 fip.orgfip.orgresearchgate.net |

Analysis of Amino Acid Interactions and Binding Sites

Beyond predicting binding energies, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues within the receptor's binding site. The type and number of these interactions, such as hydrogen bonds and hydrophobic interactions, are crucial for the stability of the ligand-receptor complex. nih.govresearchgate.net

In the case of this compoundbenzoate binding to COX-1, the analysis revealed the formation of two conventional hydrogen bonds with the amino acid residues SER A:530 and ARG A:120. nih.govresearchgate.net This is in contrast to aspirin, which forms only one hydrogen bond with SER A:530. nih.govresearchgate.net This difference in hydrogen bonding contributes to the stronger binding affinity of the this compoundderivative. nih.govresearchgate.net Similarly, 4-formyl-2-methoxyphenyl-4-chlorobenzoate was found to interact with amino acid residues Ser353, Arg513, and Ser530 of the COX-2 receptor. fip.org

| Compound | Target Enzyme | Interacting Amino Acid Residues |

|---|---|---|

| This compoundbenzoate | COX-1 | SER A:530, ARG A:120 nih.govresearchgate.net |

| Aspirin | COX-1 | SER A:530 nih.govresearchgate.net |

| 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | Ser353, Arg513, Ser530 fip.org |

Spectroscopic Property Predictions for Advanced Characterization (beyond basic identification)

Computational methods can also predict spectroscopic properties, which aids in the advanced characterization of novel this compoundderivatives. Techniques like DFT can be used to calculate theoretical vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.net

For example, the FTIR spectrum of (4-formyl-2-methoxyphenyl) prop-2-enoate has been computationally predicted and shows characteristic peaks for C-H stretching, ester C=O stretch, and conjugated formyl C=O stretch. Predicted ¹H and ¹³C NMR data can also be inferred from related analogs, providing a powerful tool for structural elucidation. rjptonline.org Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, and the results can be compared with experimental data to confirm the structure and understand the electronic transitions of the synthesized compounds. tandfonline.com These predictive capabilities are invaluable for confirming the successful synthesis of new derivatives and for a deeper understanding of their molecular structure and properties.

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules, which are crucial for their biological function. For derivatives of 4-formyl-2-methoxyphenyl, the core structure of which is found in vanillin, conformational analysis and molecular dynamics (MD) simulations are employed to explore their structural stability and interactions with biological targets.

Molecular dynamics simulations, in particular, offer a dynamic view of the molecule's behavior over time in a simulated physiological environment. These simulations are used to assess the stability of ligand-receptor complexes, providing insights that are critical for drug design. For instance, a series of 4-hydroxy-3-methoxy benzaldehyde (B42025) (vanillin) derivatives, which share the this compoundscaffold, were investigated for their potential as anticancer agents. nih.govtandfonline.comresearchgate.net MD simulations were performed for 100 nanoseconds (ns) to evaluate the stability of the docked complexes with target receptors like breast cancer-topoisomerase-IIα and estrogen receptor-α. nih.govtandfonline.comresearchgate.net

Key parameters analyzed during these simulations include the Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), and the number of hydrogen bonds formed. tandfonline.com

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. Stable RMSD values indicate that the protein-ligand complex has reached equilibrium and is stable. In studies of vanillin derivatives with estrogen receptor-α, the RMSD of the backbone atoms remained stable, suggesting the formation of a stable complex. tandfonline.com

Radius of Gyration (Rg): Rg is an indicator of the compactness of the protein structure. A stable Rg value over time suggests that the protein is not unfolding and maintains its structural integrity upon ligand binding. tandfonline.com

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of individual amino acid residues in the protein. Fluctuations in the active site can indicate how the protein accommodates the ligand. tandfonline.com

Hydrogen Bonds: The number and stability of hydrogen bonds between the ligand and the receptor are critical for binding affinity. MD simulations track these interactions throughout the simulation period, confirming the persistence of key binding contacts. nih.govtandfonline.comresearchgate.net For example, stable hydrogen bonds were observed for potent vanillin derivatives within the active sites of their target receptors. nih.govresearchgate.net

In another study focused on developing dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease, MD simulations were used to confirm the stability of a lead vanillin derivative in the active site of the enzymes. nih.gov These computational approaches are essential for validating the binding modes predicted by molecular docking and for providing a rationale for the observed biological activity. nih.govnih.gov

| Parameter | Description | Typical Finding in Vanillin Derivative Studies | Reference |

|---|---|---|---|

| Simulation Time | The total time the molecular system is simulated. | Simulations are often run for 20 ns to 100 ns to assess stability. | tandfonline.comresearchgate.net |

| RMSD | Root Mean Square Deviation; measures the stability of the complex. | Stable RMSD values for the protein-ligand complex indicate equilibrium has been reached. | tandfonline.com |

| Radius of Gyration (Rg) | Measures the compactness of the protein. | Consistent Rg values suggest the protein maintains its folded state. | tandfonline.com |

| Hydrogen Bonds | Number of hydrogen bonds between ligand and receptor. | Potent derivatives maintain a stable number of strong hydrogen bonds. | nih.govtandfonline.comresearchgate.net |

| SASA | Solvent Accessible Surface Area; measures the protein surface exposed to the solvent. | Changes can indicate conformational shifts upon ligand binding. | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. gavinpublishers.comscribd.com This approach is invaluable in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures to enhance their desired biological effects. gavinpublishers.com

For derivatives of 4-formyl-2-methoxyphenyl, QSAR studies have been instrumental in identifying the key structural features that govern their bioactivities. These studies typically involve calculating a set of molecular descriptors that encode physicochemical properties such as lipophilicity, electronics, and sterics. gavinpublishers.com

A notable application of QSAR is in the study of vanillin-containing 1,2,3-triazole derivatives for their leishmanicidal activity. tandfonline.comtandfonline.com A 4D-QSAR model was developed for a series of 22 such compounds to analyze the relationship between their structures and their effectiveness against Leishmania braziliensis. tandfonline.comresearchgate.net The model revealed that increased electrostatic and Van der Waals interactions near the benzyl (B1604629) ring of the derivatives were favorable for enhanced antileishmanial activity. tandfonline.comtandfonline.com This insight is crucial for designing more potent compounds.

Similarly, QSAR studies have been performed on organotin(IV) complexes derived from substituted o-vanillin Schiff bases to understand their antimicrobial activity. gavinpublishers.com By correlating descriptors related to lipophilic, electronic, steric, and topological properties with the observed minimum inhibitory concentration (MIC) values, researchers can predict the antimicrobial potential of new derivatives. The dependent variable in such studies is often expressed as pMIC (-log MIC) to facilitate linear regression analysis. gavinpublishers.com

The predictive power of a QSAR model is rigorously tested through internal and external validation techniques to ensure its reliability. scribd.com These validated models serve as powerful tools for identifying promising new drug candidates with improved efficacy. gavinpublishers.comscribd.com For example, in the pursuit of new antithrombotic agents, a chemoinformatics approach was used to screen vanillin analogs as potential inhibitors of cyclooxygenase-1 (COX-1). nih.gov This study identified this compoundbenzoate as having the most favorable binding energy among the tested compounds, marking it as a candidate for further synthesis and in vivo testing. nih.gov

| Derivative Class | Target Bioactivity | Key Findings from QSAR | Reference |

|---|---|---|---|

| Vanillin-containing 1,2,3-triazoles | Antileishmanial | Enhanced activity is linked to increased electrostatic and Van der Waals interactions near the benzyl ring. | tandfonline.comtandfonline.com |

| Substituted o-vanillin Schiff base organotin(IV) complexes | Antimicrobial | QSAR models correlate lipophilic, electronic, and steric properties with antimicrobial efficacy (pMIC). | gavinpublishers.com |

| Vanillin analogs (e.g., benzoates) | Anti-thrombotic (COX-1 inhibition) | Identified this compoundbenzoate as having the lowest binding energy, predicting strong inhibition. | nih.gov |

| Nitro vanillin derivatives | Antimicrobial | Compounds with electron-withdrawing substituents showed significant activity against E. coli. | nih.gov |

Mechanistic Biochemical and Pharmacological Research on Derivatives Excluding Clinical Data

In vitro Enzyme Binding and Inhibition Mechanisms (e.g., COX-1/COX-2)

Research has heavily focused on the interaction of 4-Formyl-2-methoxyphenyl derivatives with cyclooxygenase (COX) enzymes, which are key mediators of inflammation and platelet aggregation. pnrjournal.comacs.org Molecular docking studies have been instrumental in predicting the anti-inflammatory and anti-thrombotic potential of these compounds by simulating their binding to COX-1 and COX-2 receptors.

One derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate , was studied for its interaction with the COX-2 receptor (PDB ID: 6COX). fip.orgfip.orgresearchgate.net The results predicted a more potent anti-inflammatory activity than its parent compound, vanillin (B372448). fip.orgresearchgate.net This was evidenced by a significantly lower binding energy, indicating a more stable ligand-receptor complex. fip.orgfip.orgresearchgate.net

Another derivative, 4-formyl-2-methoxyphenyl benzoate (B1203000) , was identified as a potent inhibitor of the COX-1 enzyme (PDB ID: 1CQE). nih.govnih.govresearchgate.net In silico studies showed it had a much lower binding energy and a significantly smaller inhibition constant (Ki) compared to aspirin (B1665792), a well-known COX-1 inhibitor. nih.gov This suggests a stronger and more stable inhibition of the enzyme. nih.gov The inhibition of COX-1 is a key mechanism for preventing platelet reactivity, highlighting the compound's potential as an antithrombotic agent. nih.govresearchgate.net

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference Compound | Reference Binding Energy (kcal/mol) | Reference Ki (µM) | Source |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | -8.18 | Not Reported | Vanillin | -4.96 | Not Reported | fip.orgresearchgate.net |

| This compoundbenzoate | COX-1 | -7.70 | 2.28 | Aspirin | -4.70 | 356.01 | nih.gov |

Molecular Basis of Predicted Biological Activity

The predicted biological activities of this compoundderivatives are rooted in their specific molecular structures, which dictate their interactions with biological targets.

Anti-inflammatory Activity : The anti-inflammatory potential is primarily linked to the inhibition of the COX-2 enzyme. pnrjournal.com Structural modifications to the vanillin scaffold, such as the addition of an aromatic ring, a carbonyl group, and a halogen to the phenolic hydroxyl group, are designed to enhance lipophilic properties. fip.orgfip.org This increased lipophilicity is predicted to improve the compound's ability to interact with the active site of the COX-2 enzyme. fip.orgresearchgate.net For instance, the derivative 4-formyl-2-methoxyphenyl-4-chlorobenzoate is predicted to have greater anti-inflammatory activity than vanillin due to its lower free energy of binding to the COX-2 receptor. fip.org Chalcone (B49325) derivatives synthesized from a vanillin derivative also showed promising anti-inflammatory activity, which was evaluated through molecular docking with the COX-2 protein. pnrjournal.com

Anti-thrombotic Activity : The anti-thrombotic effects are predicted based on the inhibition of key players in platelet aggregation, namely the COX-1 enzyme and the P2Y12 receptor. nih.govresearchgate.net Several vanillin analogs have demonstrated the potential for more effective anti-thrombotic activity than aspirin and clopidogrel (B1663587) based on calculated binding energies and inhibition constants. researchgate.netrjptonline.orgresearchgate.net

Inhibition of COX-1 by compounds like This compoundbenzoate blocks the production of prostacyclin, which mediates platelet reactivity. nih.govresearchgate.net

Inhibition of the P2Y12 receptor, a crucial target for anti-thrombotic drugs, was investigated for 17 vanillin derivatives. researchgate.netrjptonline.org The three compounds with the most stable binding to the P2Y12 receptor were 4-4((4-formyl-2-methoxyphenoxy) carbonyl)benzoic acid , This compound4-bromobenzoic , and This compound4-methylbenzoate . rjptonline.org The modified structures showed lower binding energy values than the control, clopidogrel. rjptonline.org

Antimicrobial Activity : The antimicrobial properties of this compoundderivatives arise from the incorporation of specific pharmacophores, such as the 1,3,4-thiadiazole (B1197879) ring. arabjchem.orgresearchgate.net A series of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated. arabjchem.org Their antimicrobial activity is attributed to the presence of the =N–C–S moiety, a key feature in many compounds with physiological properties. arabjchem.org These compounds showed significant in vitro activity against various bacterial strains, including S. enterica, V. cholera, E. coli, and P. aeruginosa. arabjchem.org Additionally, other research has explored vanillin derivatives as potential inhibitors of the FtsZ protein, a crucial element in bacterial cell division, with one compound showing potent antibacterial activity against E. coli. researchgate.net

Receptor-Ligand Interaction Studies at a Molecular Level

Molecular docking studies have provided a detailed view of the interactions between this compoundderivatives and their target receptors. The stability and strength of the binding are determined by a combination of hydrogen bonds and hydrophobic interactions. nih.govrjptonline.org

In the case of This compoundbenzoate binding to the COX-1 receptor, the analysis revealed two conventional hydrogen bonds with the amino acid residues SER A:530 and ARG A:120. nih.gov This is in contrast to aspirin, which forms only one hydrogen bond with SER A:530. nih.gov The greater number of hydrogen bonds, along with hydrophobic interactions, contributes to the derivative's lower binding energy and, consequently, a predicted better binding affinity compared to aspirin. nih.gov

Similarly, docking studies of 4-formyl-2-methoxyphenyl-4-chlorobenzoate with the COX-2 receptor revealed several interactions with amino acid residues, underpinning its predicted anti-inflammatory potential. fip.org

Biotransformation Pathways and Metabolic Fates in Model Systems (e.g., microbial, plant)

While direct studies on the metabolic fate of this compoundare not extensively documented, research into related compounds and model systems offers insights into potential biotransformation pathways. The use of microorganisms and plant cells to transform organic compounds is a well-established field for producing novel derivatives. ethernet.edu.etscience.gov

In plant cell systems, glucosylation is a common metabolic pathway for phenolic compounds. For example, vanillin can be converted to vanillin-β-D-glucoside. This process of adding a glucose moiety is a key regulation point in homeostasis, as it alters the solubility of the compounds. It is plausible that derivatives of this compoundwould undergo similar glucosylation reactions in plant-based model systems.

Microbial systems, particularly fungi, are known to catalyze a variety of reactions on complex organic molecules. science.gov Fungi like Mucor racemosus can selectively perform dehydrogenation and hydroxylation on steroid skeletons. science.gov Another study involving microbial co-culture of Aspergillus fumigatus and Streptomyces peucetius led to the induction of new N-formyl derivatives. usp.br This suggests that derivatives of this compoundcould be metabolized or transformed by microbes through pathways such as oxidation, reduction of the formyl group, or substitution of the methoxy (B1213986) group. The β-oxidation cycle, a key metabolic process in microbes, is another potential pathway for the degradation and transformation of such compounds. researchgate.net

Advanced Analytical Characterization in Research Contexts

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "4-Formyl-2-methoxyphenyl" derivatives. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of "4-formyl-2-methoxyphenyl" derivatives, characteristic signals are observed that confirm the presence of key functional groups. The aldehydic proton typically appears as a singlet in the downfield region, around δ 9.8-10.0 ppm. The methoxy (B1213986) group protons resonate as a singlet around δ 3.8-4.0 ppm. The aromatic protons show distinct splitting patterns in the range of δ 6.8-8.2 ppm, which are dependent on the substitution pattern of the benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The aldehyde carbon gives a characteristic signal at approximately 190-195 ppm, while an ester carbonyl carbon can be found around 165-170 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring, and elucidating the structure of more complex derivatives. ipb.ptresearchgate.net For instance, HMBC is instrumental in identifying long-range couplings between protons and carbons, which helps in piecing together the entire molecular structure. The Nuclear Overhauser Effect (NOE) is another powerful NMR phenomenon that can reveal the spatial proximity between atoms, aiding in the determination of the three-dimensional structure of these molecules in solution. diva-portal.org

Table 1: Representative ¹H and ¹³C NMR Data for 4-Formyl-2-methoxyphenyl Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | 9.97 (s, 1H, CHO), 8.14 (m, 2H), 7.50-7.54 (m, 2H), 7.48 (d, 2H), 7.35 (d, 1H), 3.88 (s, 3H, OCH₃) | 191.15 (CHO), 163.41, 152.19, 145.06, 140.53, 135.47, 131.85, 129.13, 127.35, 124.88, 123.59, 110.97, 56.24 (OCH₃) | fip.org |

| This compound5-bromothiophene-2-sulfonate | 9.95 (s, 1H, CHO), 7.48-7.46 (m, 1H), 7.42-7.40 (m, 2H), 7.39 (d, 1H), 7.10 (d, 1H), 3.74 (s, 3H, OCH₃) | 190.7 (CHO), 152.5, 142.5, 136.1, 135.7, 135.6, 130.4, 124.7, 124.4, 123.2, 111.0, 55.9 (OCH₃) | rsc.org |

| Ethyl 2,2-difluoro-2-(4-formyl-2-methoxyphenyl)acetate | 10.03 (s, 1H, CHO), 7.84 (d, 1H), 7.56 (d, 1H), 7.45 (s, 1H), 4.34 (q, 2H), 3.90 (s, 3H, OCH₃), 1.30 (t, 3H) | 191.31 (CHO), 163.32, 157.29, 139.57, 127.72, 127.25, 123.86, 111.58, 109.53, 62.94, 56.03 (OCH₃), 13.92 | rsc.org |

Mass Spectrometry Techniques for Mechanistic Pathway Tracing and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "4-Formyl-2-methoxyphenyl" derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the validation of the molecular formula.

In research, MS is also employed to trace mechanistic pathways of reactions involving "4-Formyl-2-methoxyphenyl" compounds. By analyzing the reaction mixture at different time points, intermediates can be identified, providing valuable information about the reaction mechanism. Furthermore, when these compounds are studied in biological systems, MS techniques, often coupled with liquid chromatography (LC-MS), are essential for the identification of metabolites. thegoodscentscompany.com This is crucial for understanding the biotransformation and potential biological activity of these compounds.

The fragmentation patterns observed in the mass spectra provide structural information. For example, in the GC-MS analysis of 4-formyl-2-methoxyphenyl benzoate (B1203000), the top peak observed is at m/z 105, which corresponds to the benzoyl cation, a characteristic fragment. nih.gov

X-ray Crystallography for Definitive Molecular Structure Confirmation

X-ray crystallography provides the most definitive confirmation of the molecular structure of crystalline "4-Formyl-2-methoxyphenyl" derivatives. researchgate.net This technique determines the precise arrangement of atoms in the crystal lattice, yielding detailed information about bond lengths, bond angles, and torsional angles. iucr.org

For instance, the crystal structure of 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate (B104242) revealed that the vanillin (B372448) group forms a dihedral angle of 42.17 (12)° with the benzene ring. iucr.org Such detailed three-dimensional structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. iucr.org While single-crystal X-ray diffraction data for some derivatives may not be published, computational modeling can provide insights into their conformational preferences.

Table 2: Crystallographic Data for a this compoundDerivative

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| This compound4-methylbenzenesulfonate | C₁₅H₁₄O₅S | Monoclinic | P2₁/c | iucr.org |

Advanced Chromatographic Methods for Reaction Monitoring and Purification

Chromatographic techniques are essential for both monitoring the progress of reactions involving "4-Formyl-2-methoxyphenyl" and for the purification of the resulting products. Thin-Layer Chromatography (TLC) is a simple and rapid method used to follow the course of a reaction. fip.orgnih.govresearchgate.net By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of products can be visualized, indicating the reaction's progress towards completion. fip.orgscielo.br

For the purification of "4-Formyl-2-methoxyphenyl" derivatives, column chromatography is a widely used technique. This method allows for the separation of the desired product from unreacted starting materials and any side products, yielding a pure compound for further analysis and testing. smolecule.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is critical for achieving good separation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. fip.orgrsc.orgfip.orgresearchgate.net For "4-Formyl-2-methoxyphenyl" derivatives, the IR spectrum provides clear evidence for the presence of key functional groups.

The characteristic absorption bands include a strong C=O stretching vibration for the aldehyde group, typically observed around 1680-1700 cm⁻¹. If the compound is an ester, an additional C=O stretching band for the ester group will be present at a higher frequency, around 1730-1750 cm⁻¹. fip.org The C-O stretching vibrations of the ether and ester groups are also visible in the fingerprint region of the spectrum. Aromatic C-H and C=C stretching vibrations can also be identified. fip.org

Table 3: Key IR Absorption Bands for this compoundDerivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aldehyde C=O Stretch | 1682 - 1706 | dergipark.org.tr |

| Ester C=O Stretch | 1736 - 1741 | fip.orgscielo.br |

| Aromatic C=C Stretch | ~1590 - 1601 | fip.orgdergipark.org.tr |

| C-O Ether/Ester Stretch | ~1100 - 1300 |

Environmental and Sustainable Chemistry Aspects of 4 Formyl 2 Methoxyphenyl Derivatives

Biodegradation and Bioremediation Studies of Derivatives

The environmental fate of 4-formyl-2-methoxyphenyl derivatives is closely linked to the biodegradability of their core structure, which is derived from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). Vanillin itself is a natural compound that can be metabolized by a variety of microorganisms. ontosight.ainih.gov Understanding these microbial degradation pathways provides a foundation for assessing the environmental impact of its derivatives and their potential use in bioremediation.

Vanillin can serve as a model monomer for studies on the biodegradation of lignin (B12514952), a complex aromatic polymer abundant in nature. nih.gov The catabolism of vanillin typically begins with its conversion to vanillic acid or reduction to vanillyl alcohol, steps catalyzed by microbial enzymes. ontosight.ainih.gov Vanillic acid can be further broken down via the protocatechuic acid pathway, ultimately yielding intermediates for the citric acid cycle, such as acetyl-CoA and succinyl-CoA. ontosight.ai This process effectively breaks down the aromatic structure into simpler molecules that can be used by cells for energy. ontosight.ai

Several microbial species have been identified that can degrade vanillin, highlighting the natural pathways available for its decomposition. ontosight.ainih.gov This inherent biodegradability is a promising indicator for the environmental fate of more complex derivatives. For instance, studies on polymers synthesized from vanillin-derived monomers like bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate have shown significant enzymatic degradation, with weight losses of up to 35%, confirming that polymeric materials based on this scaffold can be broken down. researchgate.net Fungi, such as those from the Aspergillus genus, are known to be effective in degrading aromatic aldehydes and hydrocarbons, further suggesting that these derivatives are unlikely to persist indefinitely in the environment. sciepub.comresearchgate.net

| Microorganism | Type | Key Degradation Product(s) | Reference |

|---|---|---|---|

| Pseudomonas species | Bacteria | Vanillic acid, Protocatechuic acid | ontosight.ai |

| Cystobasidium laryngis | Yeast (Fungus) | Vanillyl alcohol | nih.gov |

| Trichosporon asahii | Yeast (Fungus) | Vanillic acid | nih.gov |

| Staphylococcus lentus, Bacillus megaterium, Pseudomonas geniculata | Bacteria | Vanillin, Vanillic acid (from lignin) | nanoient.org |

Development of Green Synthesis Routes and Solvent-Free Methodologies

In alignment with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthesis methods for this compoundderivatives. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One prominent green approach is the use of microwave irradiation. The synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, for example, has been successfully carried out using microwave assistance, achieving a high yield of 89.09% at a power of 120 watts. This method often leads to dramatically reduced reaction times compared to conventional heating. nih.gov Similarly, microwave-assisted synthesis is suggested as a green alternative for producing esters like ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester, as it can reduce reaction times from hours to mere minutes.

Solvent-free reactions represent another cornerstone of green synthesis for these derivatives. rsc.org Performing reactions without a solvent minimizes the use of volatile organic compounds (VOCs), reduces waste, and can lead to higher reaction rates and selectivity. rsc.org The development of one-pot procedures, which combine multiple reaction steps without isolating intermediates, further enhances the efficiency and sustainability of the synthesis. An eco-friendly, one-pot method for synthesizing 4-formylimidazole derivatives has been reported, highlighting the potential for streamlined and less wasteful production processes. nih.gov The use of bio-based and less hazardous reagents, such as dimethyl carbonate and vanillin (the parent compound), is another key strategy in the green synthesis of derivatives like bis(4-formyl-2-methoxyphenyl) carbonate.

| Methodology | Derivative/Compound Class | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | High yield (89.09%), reduced energy consumption | nih.gov |

| Microwave-Assisted Synthesis | Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester | Reduces reaction times from hours to minutes | |

| Solvent-Free Conditions | Quaternary α-hydroxy α-trifluoromethyl diazenes | Fast, clean, high-yielding, avoids toxic solvents | rsc.org |

| One-Pot, Eco-Friendly Synthesis | 2-Substituted 4-formylimidazoles | High efficiency, suitable for rapid synthesis | nih.gov |

| Use of Green Reagents (Dimethyl carbonate, Vanillin) | Bis(4-formyl-2-methoxyphenyl) carbonate | Utilizes bio-based and environmentally friendly reagents | researchgate.net |

Applications in Environmental Remediation and Adsorption Processes (e.g., CO2 capture, pollutant removal)

Derivatives of this compoundare being utilized as building blocks for advanced materials designed for environmental remediation, particularly in the capture of carbon dioxide (CO₂) and the removal of pollutants from water. Porous organic polymers (POPs) are a class of materials that have shown great promise for these applications due to their high surface area, tunable porosity, and chemical stability. nih.govrsc.orgnih.gov